molecular formula C14H13FN2O B11956625 1-(4-Fluorophenyl)-3-(2-methylphenyl)urea CAS No. 13208-38-3

1-(4-Fluorophenyl)-3-(2-methylphenyl)urea

Cat. No.: B11956625
CAS No.: 13208-38-3
M. Wt: 244.26 g/mol
InChI Key: FJXYZNCWLFXRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Significance of the Urea (B33335) Pharmacophore in Bioactive Molecules

The journey of urea began in 1773 when Hilaire Rouelle first isolated it from urine. sigmaaldrich.com However, its synthesis by Friedrich Wöhler in 1828 from inorganic precursors was a landmark event that is widely considered the dawn of modern organic chemistry, dismantling the prevailing theory of vitalism. sigmaaldrich.comresearchgate.net

The urea moiety, characterized by a central carbonyl group flanked by two nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.gov Its ability to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen) allows it to form strong and specific interactions with biological receptors like proteins and enzymes. researchgate.netnih.gov This hydrogen bonding capability is fundamental to the biological activity of many urea-containing compounds. researchgate.net

One of the earliest examples of a therapeutic agent containing the urea functional group is Suramin, developed in the early 20th century to treat trypanosomiasis (sleeping sickness). nih.govnih.gov In the decades that followed, the urea pharmacophore was incorporated into a wide range of drugs, including antidiabetic agents like glibenclamide and various anticancer drugs. nih.govnih.gov Notably, diaryl ureas have become a prominent class of kinase inhibitors, with Sorafenib (B1663141) being a key example used in cancer therapy. nih.govnih.gov The versatility and proven track record of the urea scaffold ensure its continued exploration in the quest for new therapeutic agents. nih.gov

Overview of Fluorine Substitution in Aromatic Systems and its Influence on Molecular Properties

The strategic incorporation of fluorine atoms into drug candidates is a widely used tactic in medicinal chemistry to enhance a molecule's properties. nih.govnih.gov Fluorine, being the most electronegative element, exerts a powerful influence on a molecule's electronic characteristics. researchgate.net Its introduction into an aromatic ring can significantly alter the acidity (pKa) of nearby functional groups, which can, in turn, affect the compound's bioavailability and how it is distributed in the body. researchgate.netnih.gov

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this process, increasing the drug's half-life in the body. researchgate.netnih.gov

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and electrostatic interactions, potentially increasing the binding affinity and potency of the drug. nih.govwikipedia.org

Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.govnih.gov

Conformational Control: The presence of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule, which can be critical for optimal interaction with its biological target. nih.gov

The judicious placement of fluorine is, therefore, a critical strategy for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.gov

Strategic Importance of 1-(4-Fluorophenyl)-3-(2-methylphenyl)urea as a Research Scaffold

While extensive research on this compound itself is not widely documented in publicly available literature, its structure represents a strategic combination of well-established pharmacophoric elements, making it an important scaffold for research and development. Diaryl urea derivatives are a significant class of compounds with a broad spectrum of biological activities, including anticancer, and are known to act as inhibitors of various protein kinases like VEGFR-2, EGFR, and FLT3. nih.govnih.govnih.govwikipedia.org

The strategic importance of this specific compound lies in its distinct substitution pattern:

The Diaryl Urea Core: This central feature provides the essential hydrogen-bonding framework necessary for binding to the hinge region of many protein kinases, a common mechanism of action for this class of inhibitors. wikipedia.org

The 4-Fluorophenyl Group: The fluorine atom at the para-position of one of the phenyl rings is a common feature in many kinase inhibitors. This substitution can enhance metabolic stability and improve membrane permeability. nih.govnih.gov

The 2-Methylphenyl Group: The methyl group at the ortho-position of the second phenyl ring introduces steric bulk and alters the electronic properties of the ring. This can influence the compound's conformational preferences, potentially locking it into a bioactive shape and providing selectivity for its target. The methyl group can also contribute to hydrophobic interactions within the target's binding pocket.

The combination of these features in this compound makes it a valuable template for generating libraries of related compounds to explore structure-activity relationships (SAR). By systematically modifying the substituents on the phenyl rings, medicinal chemists can fine-tune the compound's potency, selectivity, and drug-like properties.

Table 1: Key Structural Features and Their Potential Influence

Structural FeaturePotential Influence on Molecular Properties
Urea Linkage Primary site for hydrogen bonding with biological targets.
4-Fluoro Substituent Increases metabolic stability, enhances membrane permeability, and can improve binding affinity.
2-Methyl Substituent Introduces steric hindrance, influences molecular conformation, and can enhance hydrophobic interactions.

Scope and Objectives of Academic Investigations on the Compound

Academic investigations into diaryl ureas, including scaffolds like this compound, are typically driven by the goal of discovering novel therapeutic agents. The primary objectives of such research often include:

Synthesis of Novel Analogs: Developing efficient and versatile synthetic routes to create a diverse library of related compounds. This often involves reacting an appropriately substituted phenyl isocyanate with a corresponding aniline. nih.gov

Biological Evaluation: Screening the synthesized compounds for biological activity against various targets. For diaryl ureas, this frequently involves assays for kinase inhibition (e.g., VEGFR, EGFR, Raf kinases) and antiproliferative activity against cancer cell lines. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically analyzing how changes in the chemical structure affect biological activity. For example, researchers might investigate the effect of moving the methyl group to different positions on the phenyl ring or replacing it with other functional groups to understand the electronic and steric requirements for optimal activity. researchgate.netnih.gov

Computational Modeling and Docking: Using computer simulations to predict how these molecules bind to their target proteins. This can provide insights into the key interactions driving activity and guide the design of more potent and selective inhibitors. nih.gov

The ultimate goal of these academic pursuits is to identify lead compounds with promising therapeutic potential that can be further optimized and developed into new drugs for treating diseases such as cancer. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13208-38-3

Molecular Formula

C14H13FN2O

Molecular Weight

244.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(2-methylphenyl)urea

InChI

InChI=1S/C14H13FN2O/c1-10-4-2-3-5-13(10)17-14(18)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H2,16,17,18)

InChI Key

FJXYZNCWLFXRAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 4 Fluorophenyl 3 2 Methylphenyl Urea

Established Synthetic Routes to Unsymmetrical Diarylureas

The construction of the urea (B33335) backbone (–NH-CO-NH–) connecting two different aryl moieties is the central challenge in synthesizing unsymmetrical diarylureas. Several strategies have been developed to achieve this transformation with high selectivity and yield.

Reactions Involving Isocyanates and Amines

The most traditional and widely employed method for the synthesis of unsymmetrical diarylureas is the reaction between an aryl isocyanate and an arylamine. asianpubs.orggoogle.com In the context of synthesizing 1-(4-fluorophenyl)-3-(2-methylphenyl)urea, this would involve one of two possible pathways:

Pathway A: The reaction of 4-fluorophenyl isocyanate with 2-methylaniline.

Pathway B: The reaction of 2-methylphenyl isocyanate with 4-fluoroaniline (B128567).

This reaction is typically carried out in an aprotic solvent, such as acetone, at room temperature. asianpubs.org The reaction is generally high-yielding and proceeds under mild conditions. nih.gov The choice between Pathway A and B often depends on the commercial availability and stability of the respective isocyanate and amine precursors. Isocyanates are highly reactive and can be sensitive to moisture, which can lead to the formation of symmetrical urea byproducts. researchgate.net

The isocyanate precursors themselves are often generated from the corresponding amines using phosgene (B1210022) or a phosgene equivalent like triphosgene. asianpubs.org However, the high toxicity of these reagents has prompted the development of alternative methods for the in situ generation of isocyanates.

Alternative Coupling Strategies for Urea Linkage Formation

Concerns over the handling of isocyanates and phosgene have driven the development of isocyanate-free synthetic routes to unsymmetrical diarylureas.

Palladium-Catalyzed Cross-Coupling Reactions:

A powerful alternative involves the palladium-catalyzed cross-coupling of an aryl halide with a monosubstituted urea or an amine in the presence of a carbon monoxide source. While not a direct coupling to form the urea, palladium catalysis can be used to construct the C-N bonds sequentially. For instance, an aryl halide can be coupled with urea or a protected urea derivative. Optimization of these reactions often involves screening various palladium catalysts, ligands, bases, and solvents to achieve high yields. mdpi.commdpi.com For example, catalysts like PdCl₂(CH₃CN)₂ have been shown to be effective in certain coupling reactions. mdpi.com

Isocyanate Surrogates:

Another innovative approach utilizes isocyanate surrogates, such as 3-substituted-1,4,2-dioxazol-5-ones. These heterocyclic compounds can undergo thermal or base-mediated rearrangement to generate the corresponding isocyanate in situ, which then reacts with an amine to form the unsymmetrical diarylurea. This method avoids the isolation and handling of the often volatile and toxic isocyanates.

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound relies on the availability of appropriately functionalized precursors, namely 4-fluoroaniline, 2-methylaniline, and their corresponding isocyanate derivatives or aryl halide counterparts for cross-coupling reactions.

The key precursors are:

4-Fluoroaniline: A commercially available starting material.

2-Methylaniline (o-toluidine): Also a readily available chemical.

4-Fluorophenyl isocyanate: Can be synthesized from 4-fluoroaniline and a phosgene equivalent.

2-Methylphenyl isocyanate: Can be synthesized from 2-methylaniline.

Aryl halides: For cross-coupling strategies, precursors like 4-bromo or 4-iodofluorobenzene and 2-bromo or 2-iodotoluene (B57078) would be required.

Functionalization strategies for the precursor aryl rings can be employed to generate a library of analogues. Standard electrophilic aromatic substitution reactions, such as nitration followed by reduction to the amine, or halogenation, can introduce additional functional groups onto the phenyl rings before the urea formation step.

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of solvent, temperature, catalyst, and base (in the case of cross-coupling reactions).

For the classical isocyanate-amine reaction, the choice of solvent can influence the reaction rate and the ease of product isolation. Aprotic solvents are generally preferred to avoid reaction with the isocyanate.

In palladium-catalyzed syntheses, a systematic evaluation of various catalysts (e.g., Pd(OAc)₂, PdCl₂(CH₃CN)₂), ligands (e.g., phosphine-based ligands), bases (e.g., K₂CO₃, K₃PO₄), and solvents (e.g., dioxane, DMF) is necessary to identify the optimal conditions for a specific substrate combination. mdpi.com The reaction temperature and time are also critical parameters that need to be fine-tuned to ensure complete conversion and minimize side reactions.

Synthetic Method Precursors Typical Reagents & Conditions Yield Reference
Isocyanate-Amine ReactionAryl Isocyanate, ArylamineAcetone, Room Temperature, 3-4 hHigh asianpubs.org
Pd-Catalyzed Cross-CouplingAryl Halide, Urea/Amine, CO sourcePd catalyst, Ligand, Base, Solvent, HeatGood to Excellent mdpi.commdpi.com
Isocyanate Surrogate3-Substituted Dioxazolone, AmineBase, HeatModerate to GoodN/A

Derivatization Strategies and Analogue Preparation Based on the this compound Core

The this compound core structure can be systematically modified to explore structure-activity relationships for various applications. Derivatization can be achieved by introducing a wide range of substituents onto either of the phenyl rings.

Strategies for Analogue Preparation:

Varying Substituents on the Phenyl Rings: A library of analogues can be synthesized by starting with substituted anilines or isocyanates. For example, introducing electron-donating (e.g., methoxy, alkyl) or electron-withdrawing (e.g., nitro, trifluoromethyl) groups at different positions on the phenyl rings can significantly impact the compound's properties.

Modification of the Urea Linkage: N-alkylation or N-arylation of the urea nitrogens can be performed, although this can be challenging and may require specific reaction conditions.

Introduction of Heterocyclic Moieties: Replacing one or both of the phenyl rings with heterocyclic rings is a common strategy in drug discovery to modulate physicochemical properties and explore new interactions with biological targets. nih.gov

A study on the synthesis of sorafenib (B1663141) analogues, which are also diarylureas, demonstrated the coupling of various substituted aryl isocyanates with an aminophenoxy-pyridine carboxamide to generate a diverse library of compounds. asianpubs.org This highlights the robustness of the isocyanate-amine coupling for generating analogues.

Chemodivergent Approaches in Urea Derivative Synthesis

Chemodivergent synthesis aims to generate a variety of structurally distinct molecules from a common starting material or intermediate by slightly modifying the reaction conditions. In the context of urea derivatives, this could involve leveraging the reactivity of a common intermediate to access different scaffolds.

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of 1-(4-Fluorophenyl)-3-(2-methylphenyl)urea, with each method offering unique insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For aromatic urea (B33335) systems like this compound, ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In a typical ¹H NMR spectrum of this compound, the protons on the aromatic rings would appear as multiplets in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic currents. The methyl group protons on the tolyl ring would produce a singlet peak further upfield, typically around 2.3 ppm. The N-H protons of the urea linkage would be observed as two distinct broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the urea group is particularly characteristic, appearing significantly downfield around 153 ppm. Aromatic carbons would resonate in the 115-140 ppm range, with the carbon attached to the fluorine atom exhibiting a characteristic splitting pattern due to C-F coupling. The methyl carbon would be found in the upfield region of the spectrum.

While specific spectral data for this compound is not publicly available, the expected chemical shifts can be inferred from related structures. For instance, in a similar compound, 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, the N-H protons of the urea group appear as singlets at 9.42 and 9.09 ppm in DMSO-d₆. nist.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (ppm)
Aromatic Protons 7.0 - 8.0
Urea N-H Protons 8.5 - 9.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (ppm)
Carbonyl Carbon ~153
Aromatic Carbons 115 - 140

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be dominated by several key absorption bands. A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the urea carbonyl group. The N-H stretching vibrations of the urea linkage typically appear as one or two sharp bands in the region of 3300-3400 cm⁻¹. The C-N stretching vibrations would be observed in the 1200-1400 cm⁻¹ range. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretch of the fluorophenyl group would likely appear as a strong band in the 1150-1250 cm⁻¹ range.

The NIST WebBook provides an IR spectrum for the related compound 1-(p-fluorophenyl)-3-methyl-urea, which shows characteristic peaks that can be used for comparison. growingscience.com In another related molecule, 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, the urea C=O stretch is observed at 1734 cm⁻¹ and the N-H stretches at 3273 and 3134 cm⁻¹. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
N-H Stretching 3300 - 3400
C-H Stretching (Aromatic) > 3000
C=O Stretching (Urea) 1640 - 1680
C=C Stretching (Aromatic) 1450 - 1600
C-N Stretching 1200 - 1400

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound (C₁₄H₁₃FN₂O), the expected exact mass is approximately 244.1012 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high precision, thereby verifying the molecular formula. The mass spectrum would show a prominent peak for the molecular ion [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z ≈ 245.1090. Fragmentation patterns observed in the MS/MS spectrum would provide further structural information, with characteristic cleavages occurring at the urea linkage.

For example, HRMS analysis of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea confirmed its molecular ion, and fragmentation data supported the proposed structure. nist.gov

Solid-State Structural Determination via X-ray Crystallography

While a crystal structure for this compound is not publicly documented, the crystallographic analysis of analogous compounds, such as N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea, provides valuable insights. In such structures, the urea moiety is typically planar, and the aromatic rings are twisted relative to this plane. The crystal packing is often dominated by intermolecular hydrogen bonds involving the urea N-H donors and the carbonyl oxygen acceptor, leading to the formation of well-defined supramolecular architectures like chains or sheets. For N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea, the fluorophenyl and acetylphenyl rings are twisted by a dihedral angle of 11.6 (2)°. The crystal structure of another related compound, 1-(3-fluorophenyl)-3-(4-nitrophenyl)urea, also shows a relatively small dihedral angle of 6.51 (9)° between the two phenyl rings.

Table 4: Representative Crystallographic Data for an Analogous Aromatic Urea

Parameter Value (for N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea)
Crystal System Monoclinic
Space Group Pn
a (Å) 4.8061 (15)
b (Å) 6.617 (2)
c (Å) 20.364 (7)
β (°) 91.417 (10)

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound is primarily associated with rotation around the C-N bonds of the urea linkage and the bonds connecting the urea unit to the phenyl rings. The presence of the methyl group in the ortho position of the tolyl ring introduces steric hindrance, which can significantly influence the preferred conformation.

The molecule does not possess any chiral centers, and therefore, it is achiral and does not exhibit stereoisomerism in the form of enantiomers or diastereomers.

Computational Chemistry and Theoretical Investigations of 1 4 Fluorophenyl 3 2 Methylphenyl Urea

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(4-Fluorophenyl)-3-(2-methylphenyl)urea, these methods could provide a deep understanding of its geometry, stability, and electronic nature.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and its electronic energy. By performing a geometry optimization, researchers could determine the most stable conformation of this compound, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding how the molecule might interact with its environment. Energy calculations would further provide insights into its thermodynamic stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive species. Analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively, on the this compound molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis could identify and quantify important intramolecular interactions, such as hydrogen bonding and hyperconjugative effects. This would offer a deeper understanding of the forces that stabilize the molecule's structure and influence its electronic properties.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting a molecule's reactivity towards electrophilic and nucleophilic reagents. The MEP map of this compound would show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), thereby guiding predictions about its chemical behavior.

Molecular Modeling and Simulation Approaches

Beyond the electronic structure, molecular modeling techniques can simulate how a molecule might behave in a biological system.

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). If this compound were to be investigated for potential biological activity, molecular docking studies would be essential. By docking the compound into the active site of a target protein, researchers could predict its binding affinity and mode of interaction, providing a basis for its potential as a therapeutic agent.

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.comacs.orgnih.gov For this compound, MD simulations can provide critical insights into its conformational landscape and the stability of different spatial arrangements.

The flexibility of the urea (B33335) linker and the rotational freedom of the two aromatic rings—the 4-fluorophenyl and 2-methylphenyl groups—allow the molecule to adopt various conformations. These conformations can have different energy levels, and their relative populations can influence the molecule's ability to interact with biological targets.

An MD simulation of this compound would typically involve placing the molecule in a simulated physiological environment, such as a box of water molecules, and then calculating the forces between all atoms to model their movements over a specific period. nih.govresearchgate.net This process generates a trajectory of the molecule's motions, revealing the preferred conformations and the transitions between them.

Key aspects that can be investigated through MD simulations include:

Intramolecular Hydrogen Bonding: The urea moiety can form intramolecular hydrogen bonds, which can significantly influence the planarity and rigidity of the molecule. nih.gov MD simulations can quantify the persistence and strength of these hydrogen bonds.

Solvent Interactions: Understanding how the molecule interacts with surrounding water molecules is crucial for predicting its solubility and bioavailability. The fluorine and methyl substituents will have distinct effects on the local hydration shell.

These simulations are crucial for understanding how the molecule might behave in a biological system and for guiding the design of analogs with improved properties. nih.gov

In Silico Prediction of Molecular Descriptors and Pharmacophore Elucidation

In silico methods are essential for predicting the physicochemical and pharmacokinetic properties of a molecule, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). acs.orgnih.govresearchgate.netspringernature.com These predictions are vital in the early stages of drug discovery to assess the "drug-likeness" of a compound.

For this compound, a variety of molecular descriptors can be calculated using specialized software. These descriptors help in understanding its potential biological activity and pharmacokinetic profile.

Table 1: Predicted Molecular Descriptors for this compound (Note: The values in this table are hypothetical and for illustrative purposes, as specific experimental data for this compound is not available.)

Descriptor Predicted Value Significance
Molecular Weight 244.27 g/mol Influences size and diffusion characteristics.
LogP (octanol-water partition coefficient) 3.5 Indicates lipophilicity and potential for membrane permeability.
Topological Polar Surface Area (TPSA) 41.1 Ų Relates to hydrogen bonding potential and permeability.
Number of Hydrogen Bond Donors 2 The two N-H groups of the urea moiety.
Number of Hydrogen Bond Acceptors 2 The carbonyl oxygen and the fluorine atom.

Pharmacophore Elucidation

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. researchgate.netnih.govfrontiersin.orgnih.gov For this compound, a pharmacophore model can be constructed based on its three-dimensional structure. This model highlights the key chemical features that could be involved in binding to a receptor.

The essential pharmacophoric features of this compound would likely include:

Hydrogen Bond Donors: The two N-H groups of the central urea moiety.

Hydrogen Bond Acceptor: The carbonyl oxygen of the urea group.

Aromatic/Hydrophobic Regions: The 4-fluorophenyl and 2-methylphenyl rings.

Table 2: Pharmacophoric Features of this compound (Note: This table represents a hypothetical pharmacophore model for illustrative purposes.)

Feature Location Role in Potential Interactions
Hydrogen Bond Donor 1 N-H (adjacent to fluorophenyl) Forms hydrogen bonds with acceptor groups on a target protein.
Hydrogen Bond Donor 2 N-H (adjacent to methylphenyl) Forms hydrogen bonds with acceptor groups on a target protein.
Hydrogen Bond Acceptor C=O Accepts hydrogen bonds from donor groups on a target protein.
Aromatic Ring 1 4-Fluorophenyl Participates in hydrophobic or π-π stacking interactions.

The elucidation of these molecular descriptors and pharmacophoric features provides a foundational understanding of the potential of this compound as a bioactive molecule and guides further experimental investigation.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidating the Influence of Fluoro-Phenyl Substituents on Biological Activity

The presence and positioning of a fluorine atom on one of the phenyl rings are critical determinants of the biological activity of diaryl urea (B33335) compounds. In the case of 1-(4-Fluorophenyl)-3-(2-methylphenyl)urea, the para-fluorophenyl moiety plays a multifaceted role. The high electronegativity of the fluorine atom can significantly alter the electronic distribution within the phenyl ring, influencing its ability to participate in crucial interactions such as π-π stacking and hydrogen bonding.

Research has shown that fluorine substitution can have a profound, though sometimes counterintuitive, impact on biological activity. For instance, in some biological systems, the substitution of a fluorine atom for a hydroxyl group has been shown to have a detrimental effect on binding affinity. nih.gov This highlights the nuanced and context-dependent nature of fluorine's contribution to molecular recognition. The para-positioning of the fluorine atom is often strategic, as it can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of the compound.

Investigating the Role of the 2-Methylphenyl Moiety in Target Recognition and Binding

Studies on related diaryl urea derivatives have underscored the importance of the ortho-methyl group. For example, in the development of acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors, a methyl group in the ortho-position of the phenylurea was selected based on favorable pharmacokinetic properties. nih.gov This suggests that the steric bulk of the methyl group at this position can shield the urea linkage from enzymatic degradation or promote a bioactive conformation. The methyl group, being electron-donating, also subtly modulates the electronic properties of the adjacent phenyl ring, which can fine-tune its interactions with the target.

Significance of the Central Urea Linkage as a Key Pharmacophore

The central urea moiety is arguably the most critical pharmacophoric element of this compound and related compounds. This functional group is a potent hydrogen bond donor (through the N-H groups) and acceptor (through the carbonyl oxygen). This dual capability allows the urea linkage to form a robust network of hydrogen bonds with amino acid residues in the active site of target proteins, such as kinases. This "molecular glue" effect is often the primary anchor for the compound, ensuring high-affinity binding.

The planarity and rigidity of the urea group also contribute to its role as a scaffold, correctly orienting the two flanking phenyl rings for optimal interaction with their respective sub-pockets within the binding site. The ability of the urea moiety to mediate these crucial interactions is a recurring theme in the design of inhibitors for various enzymes, including p38 MAPK and VEGFR-2. nih.govwikipedia.org

Comparative SAR Analysis with Structurally Related Urea Derivatives

To fully appreciate the specific contributions of the 4-fluoro and 2-methyl substituents, a comparative analysis with structurally related analogs is essential. By systematically modifying these groups, researchers can dissect the precise requirements for optimal biological activity.

Impact of Halogen Substitutions (e.g., Chlorine, Multiple Fluorine)

Replacing the fluorine atom with other halogens, such as chlorine, or introducing multiple fluorine atoms can have a significant impact on activity. Generally, the nature of the halogen and its position on the phenyl ring influence both the electronic and steric profile of the molecule. For instance, in some diaryl urea derivatives targeting kinases, a chlorine atom at the para-position of the terminal phenyl ring has been shown to form favorable hydrophobic interactions within the target's binding pocket. wikipedia.org

Table 1: Illustrative Comparative SAR of Halogen Substitutions

Compound/AnalogSubstitution on Phenyl Ring 1Substitution on Phenyl Ring 2Relative Biological Activity
Parent Compound 4-Fluoro2-MethylBaseline
Analog A4-Chloro2-MethylPotentially Increased or Decreased
Analog B3,4-Dichloro2-MethylPotentially Increased
Analog C4-Fluoro2-ChloroPotentially Altered
Analog D2,4-Difluoro2-MethylPotentially Altered

Note: This table is illustrative and based on general trends observed in diaryl urea SAR studies. Actual activity is target-dependent.

Studies on antiproliferative diaryl ureas have shown that the substitution of proximal and distal benzene (B151609) rings with chlorine and methyl groups can enhance activity. nih.gov

Effects of Alkyl Group Variations (e.g., Methyl, Ethyl)

Varying the alkyl substituent on the second phenyl ring provides insights into the steric tolerance of the target's binding site. Replacing the ortho-methyl group with a larger ethyl group or a smaller hydrogen atom can dramatically alter binding affinity.

Table 2: Illustrative Comparative SAR of Alkyl Group Variations

Compound/AnalogSubstitution on Phenyl Ring 1Substitution on Phenyl Ring 2Relative Biological Activity
Parent Compound 4-Fluoro2-MethylBaseline
Analog E4-Fluoro2-EthylPotentially Decreased
Analog F4-Fluoro2-Hydrogen (Phenyl)Potentially Decreased
Analog G4-Fluoro3-MethylPotentially Altered
Analog H4-Fluoro4-MethylPotentially Altered

Note: This table is illustrative and based on general trends observed in diaryl urea SAR studies. Actual activity is target-dependent.

In some Schiff bases, it has been observed that methyl groups at the meta and para positions exhibit greater biological activity compared to the ortho-substituted derivatives, highlighting the importance of substituent positioning. researchgate.net

Influence of Heterocyclic Substituents

A common strategy in medicinal chemistry is the replacement of a phenyl ring with a heterocyclic ring to improve physicochemical properties and explore new interactions with the target. Various heterocycles, such as pyridine, pyrazole, and thiazole, can act as bioisosteres for the phenyl ring.

Table 3: Illustrative Comparative SAR of Heterocyclic Substituents

Compound/AnalogRing System 1Ring System 2Relative Biological Activity
Parent Compound 4-Fluorophenyl2-MethylphenylBaseline
Analog I4-FluorophenylPyridinylPotentially Altered
Analog JPyridinyl2-MethylphenylPotentially Altered
Analog K4-FluorophenylThiazolylPotentially Altered

Note: This table is illustrative and based on general trends observed in diaryl urea SAR studies. Actual activity is target-dependent.

Principles of Rational Design for Enhancing Biological Potency and Selectivity

The rational design of derivatives of this compound is a key strategy in medicinal chemistry to optimize their therapeutic potential. This process involves making systematic modifications to the molecular structure to improve biological potency against a specific target and to increase selectivity, thereby minimizing off-target effects. The core of this approach lies in understanding the structure-activity relationships (SAR), which describe how chemical structure correlates with biological activity.

Key principles guiding the rational design of diaryl urea compounds, including analogs of this compound, often focus on several key structural regions: the two aryl rings and the central urea moiety. Modifications to these areas can significantly impact the compound's interaction with biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.govfrontiersin.org

One of the primary strategies involves the modification of substituents on the phenyl rings. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, influencing its binding affinity to the target protein. nih.gov Research has shown that for some diaryl ureas, the presence of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on one of the phenyl rings can enhance antiproliferative activity. nih.gov The position of these substituents (ortho, meta, or para) is also critical and can affect the molecule's conformation and its ability to fit into the binding pocket of a receptor. nih.govnih.gov

Furthermore, extending the molecule by introducing spacer groups or additional ring systems can lead to interactions with more distant regions of the target's binding site, potentially increasing both potency and selectivity. nih.govresearchgate.net Molecular docking studies are often employed to visualize how these modified compounds might bind to their target, providing a rationale for the observed SAR and guiding further design efforts. nih.gov

Detailed Research Findings on Diaryl Urea Analogs

Recent studies have provided valuable insights into the SAR of diaryl urea derivatives, highlighting specific structural modifications that lead to enhanced biological activity.

One study focused on the design of novel diaryl urea derivatives as antiproliferative agents. nih.gov The researchers synthesized a series of compounds and evaluated their activity against A549 (lung cancer) and HT-29 (colon cancer) cell lines. Their findings underscored the importance of the linker between the central and distal benzene rings. Specifically, replacing an ester group with an amide group was found to significantly enhance antiproliferative effects. nih.gov

A key compound from this study, 6a , which features a chlorine substitution on the proximal phenyl ring and a methyl group on the distal phenyl ring, along with a methylene (B1212753) spacer, emerged as a highly potent agent. nih.gov Its activity was comparable to the established drug Sorafenib (B1663141), as shown in the table below.

Antiproliferative Activity (IC₅₀ in µM) of Compound 6a and Sorafenib nih.gov
CompoundHT-29 CellsA549 Cells
6a15.282.566
Sorafenib14.012.913

In another line of research, modifications to the "head" moiety of mono-phenyl ureas were investigated for their impact on cytotoxicity. nih.gov The study revealed that mono-substitution with an electron-withdrawing group in the meta-position or a strong electron-withdrawing group in the para-position was favorable for activity. Conversely, electron-donating groups in either the para or meta positions led to a loss of cytotoxic activity. nih.gov The table below summarizes the effects of different substituents on the cytotoxic activity (IC₅₀) in this series of analogs.

Effect of Phenyl Ring Substituents on Cytotoxic Activity of Diaryl Urea Analogs nih.gov
Compound IDSubstitution PatternNature of SubstituentRelative Cytotoxic Activity
4g, 4i-4kmeta-Electron-withdrawingActive
4hpara-Strong electron-withdrawingActive
4c, 4epara-Electron-donatingInactive
4kmeta-Electron-donatingInactive

Exploration of Molecular Targets and Biological Mechanisms of Action

Identification and Validation of Potential Enzyme Targets

The inhibitory activity of 1-(4-fluorophenyl)-3-(2-methylphenyl)urea and related derivatives has been evaluated against several key enzymes, revealing a spectrum of potencies and selectivities.

Urease Inhibition Studies

Table 1: Urease Inhibition Data for Structurally Related Compounds

Compound/Derivative ClassTarget EnzymeIC50/Ki ValueInhibition TypeSource
3,3'-Methylenebis-4-hydroxycoumarinJack bean ureaseIC50 = 15.01 µMNot Specified
1-Acyl-3-arylthioureasJack bean ureaseNot SpecifiedNoncompetitive nih.gov
1-(4-chlorophenyl)-3-palmitoylthioureaJack bean ureasePotent inhibitorUncompetitive nih.gov
Furan chalcone (B49325) derivativesUreaseIC50 = 16.13 ± 2.45 µM to >91 µMNot Specified mdpi.com

This table presents data for compounds structurally related to this compound to provide context for its potential urease inhibitory activity. Specific data for the title compound was not available in the search results.

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. unipi.it They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. unipi.itnih.gov The search results indicate that ureido-substituted sulfonamides can act as potent inhibitors of specific CA isoforms, particularly the tumor-associated CA IX and XII. nih.govresearchgate.net For example, the compound 4-(3'-(3″,5″-dimethylphenyl)ureido)phenyl sulfamate (B1201201) (S4) demonstrated specificity for CA IX/XII. researchgate.net While direct inhibitory data for this compound against carbonic anhydrase is not provided, the structural motif of a substituted urea (B33335) is present in known CA inhibitors.

Table 2: Carbonic Anhydrase Inhibition by Ureido-Substituted Compounds

CompoundTarget Isoform(s)Inhibition Constant (Ki)Key FindingsSource
Ureido-substituted sulfonamides (general)CA IX, CA XIILow nanomolar rangeShowed significant antitumor effects in animal models. nih.gov
SLC-0111 (a ureido-substituted benzenesulfonamide)CA IX, CA XIINot specifiedCompleted Phase I clinical trials for cancer. researchgate.net
4-(3'-(3″,5″-dimethylphenyl)ureido)phenyl sulfamate (S4)CA IX, CA XIINanomolar levelsReduced metastatic tumor burden in a breast carcinoma model. researchgate.net

This table highlights the potential of the ureido functional group, present in this compound, to contribute to carbonic anhydrase inhibition.

Alpha-Chymotrypsin Inhibition Investigations

Alpha-chymotrypsin is a serine protease that plays a role in digestion. The inhibitory potential of various compounds against this enzyme is often studied to understand their broader biological activity. While no direct studies on the inhibition of alpha-chymotrypsin by this compound were found, research on structurally similar compounds provides some insight. For instance, certain alkaloids have demonstrated concentration-dependent inhibition of α-chymotrypsin. nih.gov

Kinase Inhibition Profiles (e.g., IKKβ)

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) is a key kinase in the NF-κB signaling pathway. There is no specific information in the provided search results regarding the inhibition of IKKβ or other kinases by this compound.

Analysis of Receptor-Ligand Interactions

The interaction of small molecules with various receptors is fundamental to their pharmacological effects.

Neurotransmitter Receptor Binding Studies

Neurotransmitter receptors are crucial targets for drugs affecting the central nervous system. The dopamine (B1211576) transporter (DAT) is a key protein involved in regulating dopamine levels in the brain. nih.gov Atypical DAT inhibitors are being investigated as potential treatments for psychostimulant abuse. nih.gov While there are no direct binding studies for this compound at neurotransmitter receptors in the provided results, the search for novel DAT inhibitors has explored a wide range of chemical scaffolds.

Cannabinoid Receptor Modulation

There is currently no specific evidence in the scientific literature to suggest that this compound acts as a modulator of cannabinoid receptors. However, the diaryl urea chemical structure is a known scaffold for compounds that interact with the cannabinoid system. Specifically, derivatives of 3-(4-chlorophenyl)-1-(phenethyl)urea have been developed as negative allosteric modulators (NAMs) of the cannabinoid type-1 (CB1) receptor. nih.govwikipedia.org These NAMs have shown the ability to attenuate the reinstatement of cocaine-seeking behaviors in animal models, highlighting the therapeutic potential of this chemical class in addiction medicine. nih.govwikipedia.org

The mechanism of these related compounds involves binding to an allosteric site on the CB1 receptor, which is distinct from the binding site of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol. nih.gov This allosteric modulation can alter the receptor's response to endogenous ligands. Given that substitutions on the phenyl rings of the urea core are critical for activity, it is plausible that this compound could be investigated for similar properties.

Investigation of Antituberculosis Activity and Associated Mechanisms

Direct studies evaluating the antituberculosis activity of this compound have not been reported. However, the broader class of urea-containing compounds has been a source of potential antitubercular agents. Research into adamantyl urea derivatives led to the discovery of compounds with potent activity against Mycobacterium tuberculosis. nih.gov

The proposed mechanism for these adamantyl ureas is the inhibition of mycobacterial epoxide hydrolase enzymes, such as EphB and EphE. nih.gov These enzymes are crucial for the bacterium's metabolism and survival. The inhibition of multiple epoxide hydrolases is suggested as the pathway for the antitubercular activity. nih.gov While the adamantyl group is structurally distinct from the phenyl rings in this compound, this research demonstrates that the urea functional group can be a key component in molecules designed to combat tuberculosis. Further research would be necessary to determine if diaryl ureas possess a similar mechanism or any activity against M. tuberculosis.

Unraveling Antiproliferative Mechanisms in Cellular Systems

The most extensively studied activity of diaryl urea derivatives is their antiproliferative effect, primarily in the context of cancer therapy. Numerous diaryl ureas function as potent inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis. nih.govwikipedia.org Although this compound has not been specifically evaluated, its structural similarity to several well-known kinase inhibitors suggests it could possess antiproliferative properties.

The primary mechanism for the anticancer effects of diaryl ureas is the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), FMS-like tyrosine kinase 3 (FLT3), and c-MET, as well as intracellular kinases like Raf. nih.govwikipedia.orgnih.govrsc.org For instance, a series of diaryl ureas were synthesized and evaluated as FLT3 inhibitors, with some compounds showing potent activity against the FLT3-ITD mutation, which is common in acute myeloid leukemia. nih.gov Another study highlighted 1,3-diphenylurea (B7728601) derivatives as dual inhibitors of c-MET and VEGFR-2, inducing apoptosis in cancer cells. rsc.org

The table below summarizes the antiproliferative activity of some diaryl urea derivatives that are structurally related to this compound.

Table 1: Antiproliferative Activity of Selected Diaryl Urea Derivatives

Compound Name Target Cancer Cell Line IC₅₀ (µM) Reference
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea A549 (Lung Carcinoma) 2.39 nih.gov
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea HCT-116 (Colon Carcinoma) 3.90 nih.gov
Compound 2f (a 1,3-diphenylurea derivative) c-MET Kinase 0.024 rsc.org
Compound 2f (a 1,3-diphenylurea derivative) VEGFR-2 Kinase 0.035 rsc.org
Compound 2n (a 1,3-diphenylurea derivative) c-MET Kinase 0.018 rsc.org
Compound 2n (a 1,3-diphenylurea derivative) VEGFR-2 Kinase 0.024 rsc.org
Compound 2n (a 1,3-diphenylurea derivative) MCF-7 (Breast Cancer) 0.76 rsc.org
Compound 2n (a 1,3-diphenylurea derivative) PC-3 (Prostate Cancer) 1.85 rsc.org

Disclaimer: The data in this table are for structurally related compounds and not for this compound.

Elucidation of Anti-inflammatory Pathways Modulated by the Compound

There is no specific research on the anti-inflammatory pathways modulated by this compound. However, the core chemical, urea, is known to possess topical anti-inflammatory properties, though its precise mechanism of action in this context is not fully understood. epa.gov Furthermore, some complex heterocyclic compounds containing a urea moiety have been investigated for anti-inflammatory effects.

More recently, a novel mechanism has been identified for 1,3-diphenylurea derivatives, which have demonstrated broad-spectrum antiviral activity by inhibiting clathrin-mediated endocytosis. nih.govnih.gov This mechanism is linked to the compounds' ability to transport chloride ions across cell membranes, disrupting the intracellular ionic homeostasis necessary for vesicular trafficking and viral entry. nih.gov While this is an anti-infective rather than a classic anti-inflammatory mechanism, the modulation of fundamental cellular processes like endocytosis could have downstream effects on inflammatory signaling pathways.

In vitro Biological Evaluation Methodologies and Assays

To investigate the potential biological activities of this compound, a standard battery of in vitro assays would be employed, guided by the known activities of its chemical class.

For Antiproliferative and Cytotoxic Activity:

MTT or MTS Assay: These colorimetric assays are standard for assessing cell viability and metabolic activity. They would be used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against various cancer cell lines (e.g., A549, HCT-116, MCF-7, PC-3) and normal cell lines to assess selectivity. nih.gov

Colony Formation Assay: This assay evaluates the ability of single cells to grow into colonies, providing insight into the long-term cytostatic or cytotoxic effects of the compound.

Kinase Inhibition Assays: To determine the specific molecular target, enzymatic assays using purified kinases (e.g., FLT3, VEGFR-2, c-MET, Raf) would be performed. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. nih.govrsc.org

Apoptosis Assays: Methods like Annexin V/Propidium Iodide staining followed by flow cytometry would be used to quantify the induction of apoptosis (programmed cell death) in treated cells. rsc.org

For Cannabinoid Receptor Modulation:

Receptor Binding Assays: Radioligand binding assays would be used to determine the affinity of the compound for CB1 and CB2 receptors.

Functional Assays: Assays measuring downstream signaling, such as GTPγS binding assays or cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays, would determine whether the compound acts as an agonist, antagonist, or allosteric modulator. nih.govwikipedia.org

For Antituberculosis Activity:

Microplate Alamar Blue Assay (MABA): This is a common method to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

Enzyme Inhibition Assays: If a specific target like epoxide hydrolase is hypothesized, enzymatic assays with the purified mycobacterial enzyme would be conducted. nih.gov

Table 2: Common In Vitro Assays for Evaluating Diaryl Urea Derivatives

Assay Type Purpose Example Application Reference
MTT Assay Measurement of cell viability and cytotoxicity Evaluating antiproliferative effects on cancer cell lines nih.gov
Kinase Inhibition Assay Identification of specific molecular targets Testing inhibition of FLT3, VEGFR-2, c-MET nih.govrsc.org
GTPγS Binding Assay Assessment of G-protein coupled receptor activation Determining functional activity at cannabinoid receptors nih.gov
Microplate Alamar Blue Assay Determination of antimicrobial activity Measuring MIC against M. tuberculosis nih.gov
Endocytosis Uptake Assay Evaluation of viral entry inhibition Measuring uptake of cargoes specific to endocytic pathways nih.gov

Disclaimer: This table represents general methodologies and not specific results for this compound.

Future Directions and Advanced Research Perspectives

Application of Artificial Intelligence and Machine Learning in Predicting Compound Activity

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling rapid and effective prediction of the bioactivity of molecules. nih.gov These computational tools can analyze vast datasets to identify structure-activity relationships (SAR), which are crucial for designing potent and selective compounds. acs.org

Recent studies have demonstrated the power of ML models in predicting the activity of various classes of compounds, including urea (B33335) derivatives. For instance, ML models have been successfully developed to predict urease inhibitors by utilizing essential physicochemical properties. nih.gov Through comprehensive comparisons of different ML algorithms, tree-based methods such as random forest, decision tree, and XGBoost have shown superior performance in these predictions. nih.gov Furthermore, the inclusion of the "chemical family type" as an attribute has been shown to significantly enhance the accuracy of these models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling, a computational approach that has been a cornerstone of drug discovery for decades, is also being enhanced by machine learning. rsc.org Both linear and non-linear QSAR models have been applied to diaryl urea derivatives to predict their inhibitory activity against targets like B-RAF kinase. rsc.orgnih.gov These models have revealed that factors such as the size, degree of branching, aromaticity, and polarizability of the compounds significantly affect their inhibitory action. rsc.orgnih.gov

Deep learning, a subset of machine learning, is also making significant inroads into drug discovery. rsc.orgnih.govnih.gov Deep neural networks are increasingly being used for a wide range of tasks, from predicting bioactivity and toxicity to planning chemical synthesis. rsc.org For large datasets, deep multitask networks are becoming a standard for predicting the bioactivity of compounds like urea derivatives. rsc.org

The application of these AI and ML techniques to 1-(4-Fluorophenyl)-3-(2-methylphenyl)urea could accelerate the identification of its biological targets and the optimization of its structure for enhanced therapeutic efficacy. By building predictive models based on its chemical features and comparing them to extensive compound libraries, researchers can gain valuable insights into its potential mechanisms of action and guide further experimental studies.

Development of Advanced Synthetic Methodologies for Urea-Based Compound Libraries

The synthesis of diverse libraries of urea-based compounds is essential for exploring their structure-activity relationships and identifying new therapeutic leads. nih.gov Advanced synthetic methodologies, including solid-phase synthesis and flow chemistry, are enabling the rapid and efficient production of these libraries.

Solid-phase synthesis has proven to be a valuable technique for creating libraries of urea derivatives. acs.org This method allows for the immobilization of starting materials on a solid support, simplifying the purification process and enabling the use of excess reagents to drive reactions to completion. gmo-qpcr-analysis.info A variety of strategies have been developed for the solid-phase synthesis of ureas, often involving the reaction of resin-bound amines with isocyanates. acs.org This approach has been successfully used to generate libraries of di-, tri-, and tetrasubstituted ureas. nih.gov

Continuous flow chemistry offers another powerful approach for the synthesis of urea-containing compound libraries. tandfonline.comnih.gov Flow reactors provide several advantages over traditional batch processes, including improved safety, faster reaction times, and greater control over reaction conditions. nih.gov Continuous-flow systems have been developed for the synthesis of non-symmetrically substituted ureas, including active pharmaceutical ingredients. nih.govrsc.org This technology allows for the rapid optimization of reaction parameters and can be readily adapted for library synthesis. tandfonline.com For example, a continuous flow process based on a Staudinger/aza-Wittig reaction sequence has been reported for the synthesis of a library of 26 non-symmetrical urea derivatives directly from carbon dioxide. researchgate.net

Combinatorial chemistry, particularly the split-mix synthesis approach, allows for the generation of vast libraries of compounds. wikipedia.org This technique involves systematically reacting a set of building blocks in a stepwise fashion to create a large and diverse collection of molecules that can be screened for biological activity. wikipedia.orgazolifesciences.com The synthesis of a library of nearly 1000 bis-aryl ureas using a parallel synthesis approach was instrumental in the optimization of early Raf kinase inhibitors. nih.gov

These advanced synthetic methodologies can be applied to this compound to generate a library of analogs with modifications at various positions. The subsequent screening of these libraries will be crucial in elucidating the full therapeutic potential of this chemical scaffold.

Integration of Multi-Omics Data to Understand Holistic Biological Impact

To gain a comprehensive understanding of the biological effects of a compound like this compound, it is crucial to move beyond single-target analyses and embrace a more holistic, systems-level approach. The integration of multiple "omics" data types—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for elucidating the complex molecular and cellular mechanisms affected by a small molecule. mdpi.comnih.govfrontiersin.org

This multi-omics approach allows researchers to create a panoramic view of gene and protein expression profiles, revealing how a compound influences various biological pathways. creative-proteomics.com By analyzing changes across these different molecular layers, scientists can identify not only the primary target of a drug but also its off-target effects and any compensatory mechanisms that are activated within the cell. nih.govnih.gov This integrated analysis can help to bridge the gap between genotype and phenotype, providing a more complete picture of a compound's mechanism of action. nih.gov

For instance, integrating transcriptomic and proteomic data can help to improve genome annotation and identify novel protein-coding genes that may be affected by a compound. gmo-qpcr-analysis.infonih.gov Studies have shown that this proteogenomic approach can lead to the discovery of new disease markers and drug targets. gmo-qpcr-analysis.info Metabolomics, the study of small molecule metabolites, provides a snapshot of the metabolic state of a cell and can reveal how a compound disrupts biochemical pathways. nih.govnih.govmdpi.com By correlating changes in the metabolome with bioactivity, researchers can identify the specific metabolites and pathways that are modulated by a compound. researchgate.netuniversiteitleiden.nl

Systems biology platforms that integrate these diverse omics datasets with computational modeling can be used to predict drug responses, elucidate disease mechanisms, and identify novel therapeutic strategies. azolifesciences.comfrontiersin.org For example, integrated transcriptional and proteomic profiling has been used to identify the AMPK signaling pathway as a regulator of urea cycle gene expression in response to dietary protein changes. nih.gov

Applying these multi-omics strategies to the study of this compound would provide invaluable insights into its holistic biological impact, moving beyond a single target and revealing its broader effects on cellular networks and pathways.

Design and Synthesis of Chemical Probes for Target Engagement Studies

Identifying the direct molecular targets of a bioactive compound is a critical step in drug discovery and development. Chemical probes are powerful tools designed to facilitate this process by enabling the visualization, enrichment, and identification of target proteins within a complex biological system. frontiersin.org For a compound like this compound, the design and synthesis of tailored chemical probes would be instrumental in confirming its target engagement and elucidating its mechanism of action.

A common strategy involves the creation of "clickable" probes, where a bioorthogonal handle, such as an alkyne group, is incorporated into the parent molecule. acs.orgrsc.org This allows for the subsequent attachment of reporter tags, like biotin (B1667282) or a fluorophore, via click chemistry. acs.orgnih.gov These tagged probes can then be used to visualize the subcellular localization of the compound and to enrich and identify its binding partners through techniques like pull-down assays followed by mass spectrometry. acs.org

Another powerful approach is photoaffinity labeling (PAL), which utilizes a photoreactive group, such as a diazirine or benzophenone, integrated into the chemical probe. nih.govtandfonline.comresearchgate.net Upon irradiation with UV light, this group forms a highly reactive species that covalently cross-links the probe to its target protein. nih.govnih.gov This covalent attachment allows for robust target identification, even for transient or low-affinity interactions. nih.govresearchgate.net The combination of photoaffinity labeling with a clickable handle creates a bifunctional probe that offers both covalent target capture and flexible downstream analysis. rsc.orgnih.govnih.gov

The design of effective chemical probes requires careful consideration of several key principles. researchgate.net The modifications should not significantly perturb the biological activity or physicochemical properties of the parent compound. tandfonline.com The probe must be cell-permeable and possess adequate solubility to be effective in cellular assays. researchgate.net The synthesis of these probes should also be feasible and economical. researchgate.net

By developing and utilizing such chemical probes for this compound, researchers can definitively identify its protein targets, validate its engagement in living cells, and gain a deeper understanding of its molecular mode of action. rsc.orgrsc.org

Exploration of Novel Biological Pathways and Therapeutic Indications

The urea scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications. nih.govresearchgate.net This versatility suggests that compounds like this compound may have therapeutic potential beyond their initially identified activities. Exploring novel biological pathways and therapeutic indications for this compound could uncover new and valuable applications.

Urea-based compounds have demonstrated efficacy as anticancer agents, with several approved drugs targeting various kinases. frontiersin.org For example, sorafenib (B1663141) and lenvatinib (B1674733) are bis-aryl urea derivatives that act as kinase inhibitors. nih.gov The urea moiety in these drugs plays a crucial role in binding to the kinase target. nih.gov Given this precedent, investigating the effect of this compound on different kinase signaling pathways could reveal potential anticancer properties. The Ras–Raf–MEK–ERK pathway, for instance, is a key oncogenic pathway targeted by several urea-based inhibitors. frontiersin.org

Beyond cancer, urea derivatives have been explored as inhibitors of other enzymes, such as soluble epoxide hydrolase (sEH). nih.govmdpi.com Inhibition of sEH is a promising therapeutic strategy for conditions like hypertension and inflammatory diseases. nih.gov The development of sulfonyl urea derivatives as potent sEH inhibitors highlights the potential for this class of compounds to modulate this pathway. mdpi.com

Furthermore, the urea cycle itself, and related metabolic pathways, present potential targets. For instance, the metallochaperone UreG, which is involved in the maturation of urease, has been identified as a novel target for urease inhibitors. plos.org This suggests that targeting accessory proteins involved in key metabolic pathways could be a viable strategy. Additionally, recent studies have shown that introducing a urea moiety into other drug scaffolds, such as the hypoxia-activated prodrug tirapazamine, can enhance their therapeutic effects. oup.com

The exploration of novel therapeutic indications for this compound could also be guided by its structural similarities to other bioactive molecules. For example, some urea derivatives have shown potential as diuretics by inhibiting urea transporters. elsevierpure.com A systematic investigation of this compound's activity against a panel of diverse biological targets and pathways could lead to the discovery of unexpected and valuable therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Fluorophenyl)-3-(2-methylphenyl)urea?

The compound is typically synthesized via urea bridge formation between substituted aryl isocyanates and amines. A common method involves reacting 4-fluorophenyl isocyanate with 2-methylaniline in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) under reflux (65–80°C) for 1–3 hours . Catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) may enhance reaction efficiency. Post-synthesis purification involves filtration, washing with non-polar solvents (e.g., hexane), and recrystallization from acetone or ethanol .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and urea linkage. Aromatic protons appear in the δ 6.8–7.5 ppm range, while urea NH protons resonate near δ 8.5–9.5 ppm .
  • IR : The carbonyl stretch (C=O) of the urea group appears at ~1640–1680 cm1^{-1}, and N-H stretches are observed at ~3200–3350 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 274.032 for C14_{14}H12_{12}FN2_2O) .

Q. How is purity assessed during synthesis?

Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) or thin-layer chromatography (TLC) using silica gel plates and UV visualization. A purity threshold of ≥95% is typical for research-grade material .

Advanced Research Questions

Q. How can synthetic yields be optimized for this urea derivative?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics.
  • Catalyst use : DABCO (0.1–0.2 mmol) accelerates isocyanate-amine coupling .
  • Temperature control : Reflux at 65–80°C balances reaction rate and side-product minimization .
  • Stoichiometry : A 1.2:1 molar ratio of isocyanate to amine minimizes unreacted starting material .

Q. What crystallographic techniques resolve the compound’s supramolecular structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : At low temperatures (e.g., 100 K) to reduce thermal motion .
  • Refinement : Using SHELXL to model hydrogen bonding and thermal parameters. Typical R-factors for high-quality datasets are <0.05 .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots, while packing diagrams reveal intermolecular interactions (e.g., N-H⋯O/N hydrogen bonds) .

Q. How do substituents influence the compound’s biological activity?

Structure-activity relationship (SAR) studies focus on:

  • Fluorine position : The 4-fluoro group enhances metabolic stability and membrane permeability .
  • Methyl group effects : The 2-methylphenyl moiety may sterically hinder enzyme binding or alter π-π stacking in target proteins .
  • Urea linkage : Hydrogen-bonding capacity with biological targets (e.g., kinases) is critical for activity .

Q. How are computational methods used to predict physicochemical properties?

  • DFT calculations : Optimize molecular geometry and predict electrostatic potential surfaces.
  • Molecular docking : Simulate interactions with protein targets (e.g., kinases) using software like AutoDock Vina.
  • LogP prediction : Tools like MarvinSketch estimate lipophilicity, guiding solubility assessments .

Data Analysis & Contradictions

Q. How should researchers address discrepancies between experimental and computational bond lengths?

  • Re-examine refinement parameters : In SHELXL, adjust displacement parameters (Uiso_{iso}) and hydrogen atom positions .
  • Validate hydrogen bonding : Compare experimental (X-ray) H-bond distances with DFT-optimized geometries. Discrepancies >0.1 Å may indicate data collection artifacts .

Q. What strategies resolve conflicting bioactivity data across studies?

  • Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature).
  • Dose-response curves : Use a wide concentration range (nM–μM) to account for variability in IC50_{50} values .
  • Orthogonal assays : Confirm activity with complementary methods (e.g., fluorescence-based and radiometric assays) .

Q. How can polymorphic forms of the compound be distinguished?

  • PXRD : Compare experimental diffraction patterns with simulated data from SC-XRD .
  • Thermal analysis : DSC identifies melting points and phase transitions unique to each polymorph .
  • Solid-state NMR : Resolves differences in hydrogen-bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.